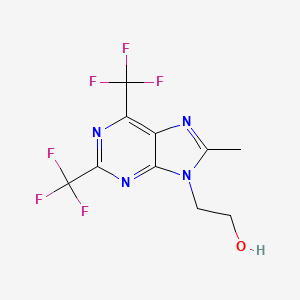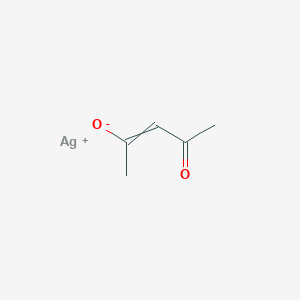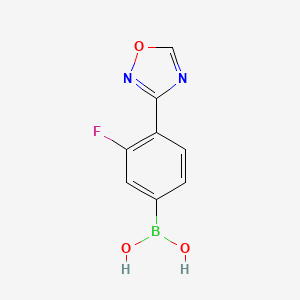
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylpurine and trifluoromethylating agents.
Ethanol Substitution: The final step involves the substitution of an ethanol group at the 9-position of the purine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under mild conditions.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Binding: Binding to receptors and modulating their activity, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(8-Methyl-2,6-dichloro-9H-purin-9-yl)ethanol: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
2-(8-Methyl-2,6-dimethyl-9H-purin-9-yl)ethanol: Similar structure but with methyl groups instead of trifluoromethyl groups.
Uniqueness
2-(8-Methyl-2,6-bis(trifluoromethyl)-9H-purin-9-yl)ethanol is unique due to the presence of trifluoromethyl groups, which can enhance its biological activity, stability, and lipophilicity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H8F6N4O |
|---|---|
Molekulargewicht |
314.19 g/mol |
IUPAC-Name |
2-[8-methyl-2,6-bis(trifluoromethyl)purin-9-yl]ethanol |
InChI |
InChI=1S/C10H8F6N4O/c1-4-17-5-6(9(11,12)13)18-8(10(14,15)16)19-7(5)20(4)2-3-21/h21H,2-3H2,1H3 |
InChI-Schlüssel |
NESCIRUWRQGNPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N=C(N=C2N1CCO)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)

![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)



![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)


